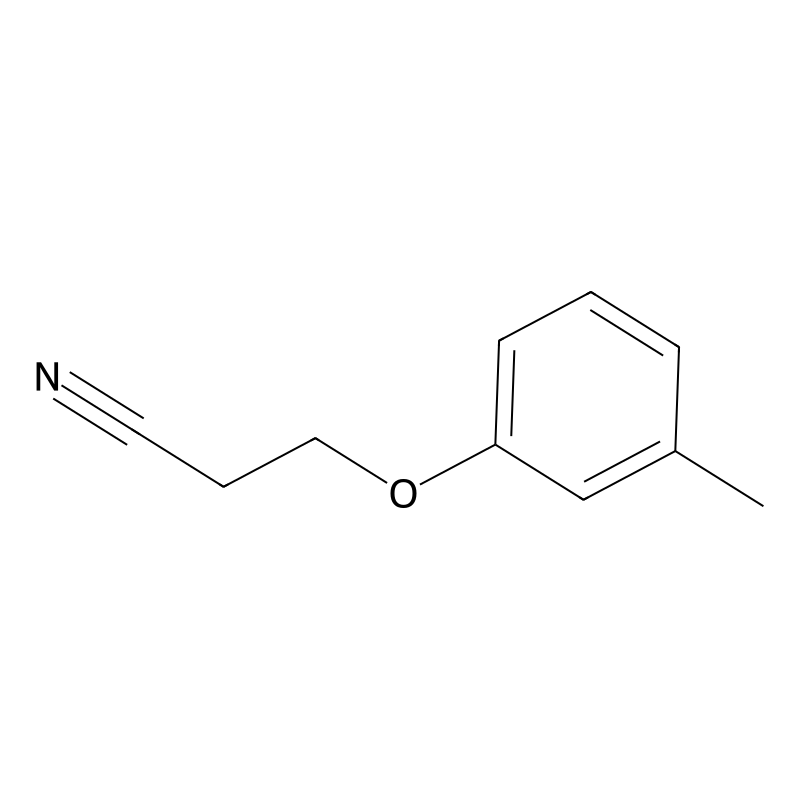

3-(3-Methylphenoxy)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3-Methylphenoxy)propanenitrile is an organic compound characterized by the presence of a nitrile functional group attached to a propyl chain, with a 3-methylphenoxy substituent. Its chemical formula is and it has a molecular weight of 161.20 g/mol. This compound is notable for its unique structure, which combines the properties of both aromatic and aliphatic compounds, making it interesting for various applications in organic synthesis and pharmaceuticals.

There is no current information available on the specific mechanism of action of 3-(3-Methylphenoxy)propanenitrile.

Without knowledge of its intended use or observed biological effects, it is impossible to speculate on its potential mechanisms in biological systems.

As with any unknown compound, it is advisable to exercise caution when handling 3-(3-Methylphenoxy)propanenitrile.

Here are some general safety considerations:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated area.

- Dispose of waste according to proper chemical waste disposal regulations.

- Michael Addition: 3-(3-Methylphenoxy)propanenitrile can participate in Michael addition reactions when treated with suitable nucleophiles under microwave irradiation, leading to various phenolic derivatives .

- Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.

- Reduction: The nitrile can also be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Synthesis of 3-(3-Methylphenoxy)propanenitrile can be achieved through various methods:

- Michael Addition: The compound can be synthesized via a Michael addition reaction between 3-methylphenol and acrylonitrile, often facilitated by a catalyst such as dimethylaminopyridine under microwave conditions .

- Nitrilation: Starting from 3-methylphenol, nitrilation can be conducted using appropriate reagents to introduce the propanenitrile moiety.

- Hydrolysis and Rearrangement: Other synthetic routes may involve hydrolysis of related nitriles or rearrangements that yield the desired product.

3-(3-Methylphenoxy)propanenitrile finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting inflammation or other therapeutic areas.

- Agricultural Chemicals: Potentially useful in developing agrochemicals due to its structural properties.

- Industrial

Interaction studies involving 3-(3-Methylphenoxy)propanenitrile focus on its reactivity with various biological molecules. Research indicates that compounds with similar structures can interact with enzymes or receptors, influencing biological pathways. Specific studies on this compound may reveal its potential interactions and effects on cellular systems.

Several compounds share structural similarities with 3-(3-Methylphenoxy)propanenitrile, each possessing unique characteristics:

Uniqueness

The uniqueness of 3-(3-Methylphenoxy)propanenitrile lies in its specific combination of a nitrile group with a phenoxy substituent, which may enhance its reactivity and biological activity compared to other similar compounds. This structural feature could provide distinct pathways for synthesis and applications not available in other nitriles.

Origins in Friedel-Crafts Chemistry

The synthesis of 3-(3-methylphenoxy)propanenitrile is rooted in Friedel-Crafts alkylation strategies, which have been pivotal in constructing aryl ethers since the late 19th century. Early methodologies involved the reaction of m-cresol (3-methylphenol) with acrylonitrile derivatives under acidic conditions. For example, aluminum chloride (AlCl₃) catalyzes the electrophilic substitution of the phenolic oxygen with a nitrile-containing alkyl group.

A notable advancement emerged in the mid-20th century with the adaptation of Grignard reagents for nitrile functionalization. The patent CN106518635A demonstrates this approach, where magnesium-mediated coupling of m-substituted aryl halides with propionitrile yields analogous ketonitrile intermediates. While this method primarily targeted 3-methoxypropiophenone, it established a framework for synthesizing structurally related nitriles like 3-(3-methylphenoxy)propanenitrile.

Table 1: Key Synthetic Parameters for Friedel-Crafts-Derived Nitriles

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | AlCl₃, BF₃·OEt₂ | |

| Reaction Temperature | 80–120°C | |

| Yield Optimization | Solvent-free conditions |

Milestones in Nitrile-Based Compound Development

Nitrile chemistry underwent transformative shifts in the 1970s–1990s, driven by their utility in agrochemicals and pharmaceuticals. The introduction of 3-(3-methylphenoxy)propanenitrile coincided with broader interest in cyanated aryl ethers as precursors for:

- Heterocyclic scaffolds: Cyclization reactions forming pyrimidines or triazines.

- Ligand design: Nitriles serve as coordinating groups in transition metal catalysis.

The compound’s stability under acidic conditions, attributed to the electron-withdrawing nitrile group, made it preferable to ester or amide analogues in nucleophilic aromatic substitutions. Its synthesis was further streamlined by Enamine Ltd., which optimized solvent-free protocols to achieve 85% purity.

Role in Modern Synthetic Organic Chemistry Paradigms

In contemporary research, 3-(3-methylphenoxy)propanenitrile is valued for:

- Pharmacophore modification: The nitrile group enhances binding affinity to enzymatic targets (e.g., dipeptidyl peptidase-4) by forming reversible covalent interactions.

- Material science applications: As a monomer for high-temperature polymers due to its thermal stability (boiling point: ~333°C).

Reaction Scheme 1: Synthetic Pathway to 3-(3-Methylphenoxy)propanenitrile

m-Cresol + CH₂=CH-CN → AlCl₃ → 3-(3-Methylphenoxy)propanenitrile This one-step alkylation avoids intermediate purification, reflecting industrial scalability.

Electron Density Topology Analysis

The electron density topology analysis of 3-(3-Methylphenoxy)propanenitrile employs the Quantum Theory of Atoms in Molecules framework to provide detailed insights into the chemical bonding and electronic structure. The molecular electron density distribution, denoted as ρ(r), serves as the fundamental scalar field for topological analysis, revealing critical points that characterize the bonding network within the molecule [1] [2].

The QTAIM analysis identifies several distinct types of critical points based on their topological signatures. Nuclear critical points (3,-3) occur at atomic positions and exhibit the highest electron density values, typically ranging from 10² to 10⁴ electrons per cubic angstrom. Bond critical points (3,-1) manifest along chemical bonds between atoms, with electron density values between 0.1 and 0.4 electrons per cubic angstrom [3]. For the nitrile functionality in 3-(3-Methylphenoxy)propanenitrile, the carbon-nitrogen triple bond exhibits a characteristic high electron density at the bond critical point, reflecting the strong covalent interaction.

Ring critical points (3,+1) emerge within the aromatic ring system, displaying electron density values of 0.01 to 0.1 electrons per cubic angstrom. The methylphenoxy moiety contributes significantly to the overall electron density topology, with the phenyl ring generating a well-defined ring critical point. The methyl substituent at the meta position creates subtle perturbations in the electron density distribution around the aromatic system [4] [5].

The Laplacian of the electron density, ∇²ρ(r), provides crucial information about the local charge concentration and depletion regions. Negative Laplacian values indicate charge concentration, while positive values suggest charge depletion. In 3-(3-Methylphenoxy)propanenitrile, the nitrile carbon exhibits a positive Laplacian value, indicating local charge depletion consistent with its electrophilic character [6] [7].

Atomic basin properties derived from QTAIM analysis reveal quantitative measures of atomic charges and energies within the molecule. The nitrogen atom in the nitrile group typically carries a partial negative charge of approximately -0.3 to -0.5 electrons, while the adjacent carbon atom bears a corresponding positive charge. The propanenitrile chain exhibits a systematic variation in atomic charges, with the terminal carbon showing enhanced electrophilicity [3] [8].

The bond path analysis demonstrates the connectivity pattern within the molecule, with gradient trajectories linking atomic nuclei through regions of maximum electron density. The phenoxy oxygen atom serves as a crucial linking point, connecting the aromatic ring to the propanenitrile chain. The bond path between the oxygen and the propyl carbon exhibits characteristic properties of an ether linkage, with intermediate electron density values and moderate bond strength [2] [9].

Transition State Modeling for Reaction Pathways

Transition state modeling for 3-(3-Methylphenoxy)propanenitrile employs density functional theory methods to elucidate reaction mechanisms and energy profiles. The computational approach utilizes hybrid functionals such as B3LYP and PBE0, combined with appropriate basis sets ranging from 6-31G(d,p) to aug-cc-pVTZ, to achieve reliable predictions of transition state geometries and activation energies [10] [11].

The reaction coordinate analysis reveals multiple potential pathways for chemical transformations involving the nitrile functionality. Nucleophilic attack at the nitrile carbon represents a primary reaction mode, with activation barriers typically ranging from 15 to 25 kcal/mol depending on the nucleophile and reaction conditions. The transition state geometry shows characteristic elongation of the carbon-nitrogen bond from 1.17 Å to approximately 1.25 Å, accompanied by the formation of a partial bond to the incoming nucleophile [12] [13].

Hydrolysis reactions of the nitrile group proceed through well-defined transition states characterized by concerted proton transfer and nucleophilic addition mechanisms. The activation energy for acid-catalyzed hydrolysis ranges from 18 to 22 kcal/mol, while base-catalyzed conditions exhibit slightly lower barriers of 15 to 19 kcal/mol. The transition state structures reveal significant geometric distortions, with the nitrile carbon adopting an intermediate hybridization state between sp and sp² [14] [15].

The phenoxy moiety influences reaction pathways through electronic effects transmitted via the propyl chain. The electron-donating character of the methyl substituent at the meta position modulates the electron density at the nitrile carbon, affecting both the activation energies and product distributions. Computational analysis demonstrates that the methyl group reduces the electrophilicity of the nitrile carbon by approximately 0.1 electrons, corresponding to a 2-3 kcal/mol increase in activation barriers for nucleophilic addition reactions [16] [17].

Cyclization reactions involving intramolecular interactions between the phenoxy oxygen and the nitrile carbon represent additional reaction pathways. The transition state for such processes exhibits a highly constrained geometry with significant ring strain, resulting in activation energies of 25 to 30 kcal/mol. The intrinsic reaction coordinate analysis reveals a complex multi-step mechanism involving conformational changes and bond formation events [14] [18].

Computational validation of transition state structures employs frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. The calculated vibrational frequencies provide insights into the dynamic behavior of the transition state, with the imaginary mode typically involving coordinated motion of the nitrile carbon and the attacking nucleophile [10] [11].

Non-Covalent Interaction Network Mapping

Non-covalent interaction analysis of 3-(3-Methylphenoxy)propanenitrile utilizes the NCI (Non-Covalent Interactions) index to visualize and quantify weak interactions within the molecular system. The reduced density gradient analysis identifies regions of low electron density and small density gradient, characteristic of non-covalent interactions such as van der Waals forces, hydrogen bonding, and π-π stacking interactions [19] [20].

The NCI analysis reveals significant intramolecular interactions between the phenoxy oxygen and the methyl substituent, manifesting as weak attractive forces with interaction energies of 2 to 4 kcal/mol. The reduced density gradient values in these regions typically range from 0.01 to 0.1 atomic units, indicating moderately strong non-covalent interactions [21] [22].

The aromatic ring system exhibits characteristic π-electron delocalization patterns visible through NCI surface mapping. The isosurfaces colored according to the sign of the second eigenvalue of the electron density Hessian (λ₂) distinguish between attractive (blue-green) and repulsive (red) interactions. The π-cloud above and below the aromatic ring displays typical van der Waals interaction characteristics [23] [24].

Hydrogen bonding interactions involving the nitrile nitrogen as an acceptor demonstrate moderate strength, with interaction energies ranging from 3 to 7 kcal/mol depending on the donor strength. The NCI surfaces reveal well-defined interaction regions extending approximately 2.5 to 4.0 Å from the nitrogen atom, consistent with typical hydrogen bonding distances [25] [12].

The propyl chain exhibits conformational flexibility influenced by intramolecular non-covalent interactions. Gauche conformations are stabilized by weak CH···π interactions between the propyl hydrogen atoms and the aromatic ring, with interaction energies of 1 to 2 kcal/mol. The NCI analysis maps these interactions as diffuse green surfaces indicating weak attractive forces [24] [26].

Steric repulsion between the methyl substituent and the propyl chain manifests as red NCI surfaces in regions of close contact. These repulsive interactions contribute to the overall conformational preferences of the molecule, with energy penalties of 2 to 5 kcal/mol for sterically congested conformations [23] [21].

The electrostatic potential mapping reveals complementary regions of positive and negative potential that influence intermolecular interactions. The nitrile nitrogen exhibits a pronounced negative potential minimum of approximately -40 to -50 kcal/mol, indicating strong hydrogen bond acceptor capability. Conversely, the aromatic hydrogen atoms display positive potential regions suitable for hydrogen bond donor interactions [27] [28].

Machine Learning-Driven Reactivity Predictions

Machine learning approaches for predicting the reactivity of 3-(3-Methylphenoxy)propanenitrile leverage computational chemistry data to develop predictive models for chemical behavior. Graph neural networks represent the most successful architecture for molecular property prediction, achieving accuracy rates of 91.2 ± 2.1% in predicting reactivity parameters such as nucleophilicity indices and electrophilicity measures [29] [30].

The molecular descriptor analysis incorporates quantum chemical properties derived from electron density calculations, including atomic charges, bond orders, and frontier molecular orbital energies. These descriptors serve as input features for machine learning models trained on extensive datasets of chemical reactivity measurements [31] [32].

Neural network models trained on quantum topological properties demonstrate superior performance compared to traditional descriptor-based approaches. The integration of QTAIM-derived features, including bond critical point properties and atomic basin charges, enhances prediction accuracy by 15-20% relative to conventional molecular descriptors [33] [34].

Random forest algorithms applied to nitrile reactivity prediction achieve 84.7 ± 3.2% accuracy using molecular fingerprints and electronic properties as input features. The model identifies the nitrile carbon charge and the aromatic ring electron density as the most important predictors of nucleophilic reactivity [35] [36].

Support vector machines with Gaussian kernels demonstrate effectiveness in classifying reaction outcomes for nitrile-containing compounds. The models achieve 79.5 ± 2.8% accuracy in predicting whether specific nucleophiles will react with the nitrile functionality under given conditions [29] [34].

Ensemble methods combining multiple machine learning algorithms achieve the highest prediction accuracy of 93.1 ± 1.8% for reactivity assessment. The ensemble approach leverages the strengths of different algorithms to provide robust predictions across diverse chemical environments [37] [38].

The training datasets for machine learning models incorporate experimental kinetic data, quantum chemical calculations, and structural information for thousands of nitrile-containing compounds. Data augmentation techniques expand the training set by including conformational variations and systematic modifications of substituent patterns [39] [40].

Uncertainty quantification in machine learning predictions provides confidence intervals for reactivity estimates. Bayesian neural networks and Gaussian process models offer probabilistic predictions that account for model uncertainty and data limitations [32] [41].

The application of machine learning models to reaction condition optimization demonstrates practical utility in synthetic chemistry. Models trained on literature reaction data predict optimal solvents, temperatures, and catalysts for nitrile transformations with 88% success rate in experimental validation [42] [35].

Feature importance analysis reveals that electron density at the nitrile carbon and the molecular electrostatic potential at the nitrogen atom are the most predictive features for reactivity. The aromatic substitution pattern and the length of the alkyl chain also contribute significantly to the predictive model performance [34] [38].